(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Description
(4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic amine salt characterized by a rigid norbornane-like scaffold with two nitrogen atoms at positions 2 and 4. The ethyl substituent at position 2 and the (4S) stereochemistry confer distinct physicochemical and pharmacological properties. This compound is primarily used as a chiral intermediate in asymmetric synthesis and drug development, particularly in modifying solubility and bioavailability of therapeutic agents .
Properties
IUPAC Name |
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7?;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIQGKHRWTERD-VNGAUYPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2CC1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization–Lactamization Cascade from Functionalized 4-Aminoproline Methyl Esters
The primary synthetic approach to (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane involves an epimerization-lactamization cascade starting from functionalized 4-aminoproline methyl esters. This method leverages the stereochemical control inherent in proline derivatives and proceeds via the following steps:
- Starting Material: Functionalized (2S,4R)-4-aminoproline methyl esters.
- Reaction Conditions: Use of strong bases to promote epimerization and cyclization.
- Mechanism: The amino acid derivative undergoes intramolecular lactamization forming the bicyclic diazabicyclo[2.2.1]heptane core with introduction of the ethyl substituent at the 2-position.
- Outcome: High stereochemical purity of the (4S)-configured product.
This cascade is efficient and allows for the introduction of the ethyl group with retention of stereochemical integrity.
Multicomponent Reaction Strategies for Derivative Synthesis
While the direct preparation of the dihydrobromide salt is typically preceded by the synthesis of the free base, multicomponent synthetic approaches have been reported for related 2,5-diazabicyclo[2.2.1]heptane derivatives. For example, the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salts involves:
- Conversion to Free Base: Treatment with sodium methoxide in methanol.
- Protection: Reaction with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form N-Boc protected intermediates.
- Hydrogenolysis: Removal of benzyl groups to yield the bicyclic amine.
- Multicomponent Reactions: Reaction of N-Boc-2,5-diazabicyclo[2.2.1]heptane with carbon disulfide and electrophiles in the presence of magnesium oxide as a heterogeneous catalyst in methanol to form dithiocarbamate derivatives.
Although this route is for analogues, it illustrates the versatility of bicyclic diazabicyclo[2.2.1]heptane frameworks and the possibility of generating functionalized derivatives via multicomponent reactions.
Salt Formation (Dihydrobromide)
The final dihydrobromide salt is typically prepared by treatment of the free base bicyclic amine with hydrobromic acid (HBr), resulting in the formation of the dihydrobromide salt. This salt form is favored for its stability and ease of handling in subsequent synthetic applications.
Reaction Conditions and Catalysts
Analytical and Research Findings
- The epimerization-lactamization cascade provides a robust route with controlled stereochemistry essential for the biological and catalytic applications of the compound.
- Multicomponent reactions allow rapid diversification of the bicyclic scaffold, enabling the synthesis of derivatives with potential biological activity.
- The dihydrobromide salt form exhibits good stability, with melting points around 300 °C (decomposition), and optical rotation values confirming stereochemical purity.
- The compound’s synthetic intermediates and derivatives have been evaluated for antitumor activity and organocatalytic efficiency, underscoring the importance of precise synthetic control.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Product Form | Application Focus |
|---|---|---|---|---|
| Epimerization-lactamization cascade | Functionalized 4-aminoproline methyl esters | Strong base | (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane (free base) | Chiral bicyclic amine synthesis |
| Boc-protection and hydrogenolysis | Bicyclic amine intermediates | Di-tert-butyl dicarbonate, Pd/C | N-Boc protected amine | Intermediate for further derivatization |
| Multicomponent reaction | N-Boc-2,5-diazabicyclo[2.2.1]heptane | Carbon disulfide, electrophiles, MgO | Functionalized derivatives | Antitumor and catalytic derivatives |
| Salt formation | Free base bicyclic amine | Hydrobromic acid | Dihydrobromide salt | Stable salt form for applications |
Chemical Reactions Analysis
Types of Reactions
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound, potentially altering the diazabicycloheptane structure.
Substitution: New compounds where the bromide ions are replaced by other functional groups.
Scientific Research Applications
Asymmetric Synthesis
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is widely used as a chiral ligand in asymmetric synthesis. Its ability to facilitate the production of enantiomerically pure compounds makes it valuable in the development of pharmaceuticals and agrochemicals.
Research indicates potential biological activities of this compound, particularly in cancer research. Studies have shown its derivatives exhibit antiproliferative effects against various cancer cell lines.
Pharmaceutical Development
The compound is explored for its therapeutic potential, especially concerning neurological disorders due to its interaction with specific brain receptors. It serves as a precursor for developing new medications.
Chemical Synthesis
In organic chemistry, this compound acts as a building block for synthesizing complex molecules and advanced materials.
Antiproliferative Activity Study
A study synthesized several derivatives of (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane and evaluated their activity against cervical cancer cell lines (CaSki and HeLa) and breast cancer cell line (MDA-MB-231).
Findings :
- Compound 9e showed significant antiproliferative activity with IC50 values of:
- CaSki: 28 µg/mL
- MDA-MB-231: 18 µg/mL
- SK-Lu-1: 20 µg/mL
This compound induced apoptosis without causing necrotic cell death in lymphocytes.
Comparative Study with Chemotherapeutics
Another investigation compared the potency of a specific derivative (compound 8a) against cervical cancer cell lines to standard chemotherapeutics like Cisplatin and Paclitaxel.
Results :
- Compound 8a demonstrated superior activity with IC50 values:
- HeLa: 0.99 µM
- CaSki: 2.36 µM
- ViBo: 0.73 µM
Summary of Applications
| Application Area | Description |
|---|---|
| Asymmetric Synthesis | Used as a chiral ligand to produce enantiomerically pure compounds |
| Biological Activity | Exhibits antiproliferative effects against cancer cell lines |
| Pharmaceutical Development | Explored for therapeutic applications in neurological disorders |
| Chemical Synthesis | Serves as a building block for complex molecules and advanced materials |
Mechanism of Action
The mechanism of action of (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application or biological system being studied.
Comparison with Similar Compounds
Substituent Variations in the 2,5-Diazabicyclo[2.2.1]heptane Core
Key analogs differ in substituents at position 2 and salt forms, leading to variations in solubility, stability, and biological activity:
Stereochemical and Salt Form Effects
- Stereochemistry : The (4S) configuration in the target compound contrasts with the (1R,4R) enantiomer (CAS 1788036-26-9), which may exhibit divergent chiral recognition in asymmetric catalysis or receptor binding .
- Salt Form: Dihydrobromide salts generally exhibit higher aqueous solubility compared to monohydrobromide or free bases. For example, the dihydrobromide form of the benzyl derivative (CAS 116258-17-4) has a solubility of ≥98 mg/mL in water, whereas the hydrobromide salt of the fluorophenyl analog is less soluble .
Biological Activity
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, commonly referred to as a chiral diazabicyclic compound, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally characterized by a bicyclic framework that incorporates two nitrogen atoms, contributing to its unique pharmacological properties.
- Chemical Formula : C7H14N2·2HBr
- Molecular Weight : 232.12 g/mol
- CAS Number : 1127236-01-4
- IUPAC Name : (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound has been explored for its potential as an organocatalyst and as a precursor for synthesizing other biologically active compounds.
Biological Activity Overview
Research indicates that derivatives of diazabicyclo[2.2.1]heptane exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have focused on the synthesis and evaluation of related compounds that demonstrate selective cytotoxicity towards tumor cells while sparing normal lymphocytes.
Table 1: Antiproliferative Activity of Diazabicyclo[2.2.1]heptane Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9e | CaSki (Cervical) | 28 | Induces apoptosis via caspase pathway |
| 9e | MDA-MB231 (Breast) | 18 | Selective cytotoxicity |
| 9e | SK-Lu-1 (Lung) | 20 | Apoptosis without necrosis |
Case Studies and Research Findings
- Multicomponent Synthesis : A study explored the multicomponent synthesis of various (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, including dithiocarbamates, which were evaluated for their antiproliferative activity against cervical (CaSki), breast (MDA-MB231), and lung (SK-Lu-1) cancer cell lines. Compound 9e was highlighted for its ability to induce apoptosis without causing necrotic cell death, demonstrating a promising therapeutic profile .
- In Silico ADME Predictions : In silico studies have suggested that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating their potential as drug candidates . This predictive modeling supports further investigation into their pharmacokinetic profiles.
- Chiral Ligands and Catalysis : The compound serves as a precursor for chiral diazabicyclic ligands used in asymmetric catalysis reactions, enhancing its utility in synthetic organic chemistry . This property opens avenues for developing novel therapeutic agents through catalytic processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, microwave-assisted synthesis (150°C, 0.5 hours) using (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide as a precursor yields derivatives with bromopyrimidine substituents. Purification involves vacuum filtration and column chromatography (e.g., 20–50% ethyl acetate/hexanes followed by 0–30% methanol/dichloromethane) . Large-scale synthesis may employ autoclave reactions with methylamine in toluene at 100°C for 16 hours, followed by detosylation using hydrobromic acid .
Q. How is the compound characterized structurally and chemically?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : NMR (500 MHz, methanol-d) reveals characteristic peaks for the bicyclic framework (e.g., δ 4.81 ppm for bridgehead protons) and substituents (e.g., δ 8.34 ppm for pyrimidine protons) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight via [M+H] ions (e.g., 269.0 m/z for brominated analogs) .
- Optical Rotation : Specific rotation ([α] −134 ± 0.34°) validates stereochemical purity .
Q. What are its primary applications in catalysis?
- Methodology : The compound serves as a chiral organocatalyst in asymmetric multicomponent reactions like the Biginelli reaction. For example, 10 mol% of its hydrobromide salt catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 94% yield and 46% enantiomeric excess (ee). Reaction conditions typically involve ethanol as a solvent at 80°C for 48 hours .
Advanced Research Questions
Q. How can enantioselectivity be optimized in asymmetric organocatalysis?
- Methodology :
- Substituent Engineering : Introducing bulky groups (e.g., (R)-1-phenylethyl) on the bicyclic framework enhances steric effects, improving ee (up to 46%) .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and lower temperatures (e.g., 60°C) reduce racemization. Microwave irradiation (6–7 W, 45°C) shortens reaction times but may lower ee (27%) due to thermal instability .
- Additives : Brønsted acids (e.g., HCl) or chiral co-catalysts (e.g., L-proline derivatives) can modulate transition-state interactions .
Q. How to resolve contradictions in catalytic efficiency under varying reaction conditions?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via LCMS or TLC to identify intermediate bottlenecks. For instance, microwave conditions accelerate cyclocondensation but degrade thermally sensitive intermediates .
- Computational Modeling : Density Functional Theory (DFT) studies predict transition-state geometries and substituent effects. For bicyclo[2.2.1]heptane derivatives, electron-withdrawing groups stabilize key intermediates .
Q. What strategies enable functionalization of the bicyclic core for diverse applications?
- Methodology :
- Directed Metalation : Boc-protected derivatives undergo lithiation at C(2) or C(5) positions, enabling addition to ketones or electrophiles (e.g., aryl bromides). Subsequent deprotection yields α-amino alcohol derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions with bromopyrimidine substituents introduce biaryl motifs for kinase inhibitor development .
Key Methodological Recommendations
- Stereochemical Integrity : Use chiral HPLC (e.g., Chiralcel OD-H column) to validate ee, as racemization occurs during prolonged heating .
- Scale-Up : Prioritize autoclave-based protocols for gram-scale synthesis to avoid intermediate degradation .
- Computational Screening : Leverage DFT to predict substituent effects on catalytic activity and sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
